![molecular formula C16H20F3N7 B6457105 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549034-20-8](/img/structure/B6457105.png)
2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Description
2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H20F3N7 and its molecular weight is 367.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-4-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is 367.17322815 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles serve as privileged scaffolds in drug discovery due to their diverse biological activities. The compound you’ve mentioned could be a potential lead for novel drugs. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its properties for therapeutic use .
Kinase Inhibition
Given the compound’s structure, it might exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate disease processes. Investigating its effects on kinases (such as p21-activated kinase 4, PAK4) could reveal therapeutic opportunities .
Supramolecular Chemistry and Materials Science
1,2,3-Triazoles participate in supramolecular assemblies due to their hydrogen bonding ability and aromatic character. Researchers can explore their self-assembly behavior, crystal structures, and potential applications in materials science (e.g., sensors, catalysts, or molecular recognition) .
Click Chemistry and Bioconjugation
The compound aligns with the “click chemistry” concept, particularly the Huisgen 1,3-dipolar cycloaddition. Researchers can functionalize it with various tags (fluorescent, radioactive, or biotin) for bioconjugation studies. These modified derivatives can be used in imaging, drug delivery, or proteomics .
Fluorescent Imaging Agents
Fluorescently labeled 1,2,3-triazoles have been employed as imaging agents. By attaching a fluorophore to the compound, researchers can visualize cellular processes, protein localization, or receptor binding. Such applications are vital in both basic research and diagnostics .
Polymer Chemistry and Material Design
1,2,3-Triazoles find utility in polymer synthesis. Researchers can incorporate this compound into polymer backbones or side chains to enhance material properties (e.g., solubility, mechanical strength, or thermal stability). Applications include drug delivery carriers, coatings, and biomaterials .
properties
IUPAC Name |
2-cyclopropyl-4-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N7/c17-16(18,19)13-11-14(23-15(22-13)12-1-2-12)25-8-5-24(6-9-25)7-10-26-20-3-4-21-26/h3-4,11-12H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGESSMVOAVTQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CCN4N=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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